molecular formula C18H30O3S B3062360 4-dodecan-6-ylbenzenesulfonic Acid CAS No. 23003-92-1

4-dodecan-6-ylbenzenesulfonic Acid

Cat. No.: B3062360
CAS No.: 23003-92-1
M. Wt: 326.5 g/mol
InChI Key: GHNRTXCRBJQVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-dodecan-6-ylbenzenesulfonic acid is an organic compound with the molecular formula C18H30O3S . It is characterized by a benzenesulfonic acid group attached to a dodecyl alkyl chain, a structure that classifies it as a strong aromatic sulfonic acid . This configuration grants the compound surfactant properties, allowing it to act as an effective anionic surfactant and detergent intermediate . In research and industrial applications, this compound serves multiple purposes. It is widely utilized as a key raw material in the synthesis of other surfactants; for example, neutralization with bases like sodium hydroxide or triethanolamine converts it into salts used in laundry and dishwashing detergents . In materials science, it functions as a dopant and surfactant in the preparation of conducting polymers. Research has shown its effectiveness in the in situ emulsion polymerization of polyaniline/activated carbon (PANI/AC) composites, where it aids in micelle formation and influences the resulting material's morphological and electrochemical properties . Furthermore, its strong acidic nature makes it a useful catalyst in various organic synthesis and cross-linking reactions . The product is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23003-92-1

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

4-dodecan-6-ylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-3-5-7-9-11-16(10-8-6-4-2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21)

InChI Key

GHNRTXCRBJQVGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC)C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 4 Dodecan 6 Ylbenzenesulfonic Acid

Precursor Alkylation Strategies for Dodecylbenzene (B1670861) Synthesis

The initial and crucial step in producing 4-dodecan-6-ylbenzenesulfonic acid is the synthesis of its precursor, dodecylbenzene. This is achieved through the Friedel-Crafts alkylation of benzene (B151609) with dodecene. The choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency of the reaction and the isomeric purity of the product.

Catalytic Systems and Reaction Parameters in Benzene Alkylation

The alkylation of benzene with 1-dodecene (B91753) is a classic example of a Friedel-Crafts reaction, which has been extensively studied with various catalytic systems. researchgate.net Traditional catalysts for this reaction include strong Lewis acids like aluminum chloride (AlCl₃) and hydrofluoric acid (HF). researchgate.net However, due to environmental and corrosion concerns associated with these catalysts, research has shifted towards more environmentally benign solid acid catalysts, particularly zeolites. researchgate.net

Zeolites, such as H-β zeolites, have shown promise in the alkylation of benzene with 1-dodecene. researchgate.net The catalytic activity of these materials is attributed to their Brønsted acid sites. cityu.edu.hk The reaction parameters, including temperature and catalyst loading, significantly influence the conversion of 1-dodecene and the yield of linear alkylbenzene (LAB). researchgate.net For instance, studies have shown that optimizing these parameters can lead to a 1-dodecene conversion of up to 99.06% and a LAB yield of 100%. researchgate.net

Another class of catalysts that has been explored for this reaction is supported silicotungstic acid. acs.org These catalysts have demonstrated high activity for the alkylation of benzene with dodecene-1. acs.org The choice of support material is critical, with different supports leading to varying levels of catalytic activity. acs.org

More recently, immobilized ionic liquids (ILs) on solid carriers have emerged as a heterogeneous catalytic system for benzene alkylation. sciopen.com These catalysts can enhance the concentration of benzene at the reaction interface, leading to a higher ratio of benzene to dodecene, which can be beneficial for the reaction. sciopen.com

Catalyst SystemKey FeaturesReference
H-β Zeolites Solid acid catalyst, environmentally friendly alternative to traditional Lewis acids. Activity is dependent on Brønsted acid sites. researchgate.netcityu.edu.hk
Supported Silicotungstic Acid Highly active for benzene alkylation with dodecene-1. The support material significantly impacts catalytic performance. acs.org
Immobilized Ionic Liquids Heterogeneous catalyst that can promote the enrichment of benzene at the reaction interface. sciopen.com
Aluminum Chloride (AlCl₃) Traditional Lewis acid catalyst, highly effective but poses environmental and corrosion challenges. researchgate.net
Hydrofluoric Acid (HF) Another traditional strong acid catalyst with similar drawbacks to AlCl₃. researchgate.net

Regioselectivity and Isomeric Distribution Control in Alkyl Chain Attachment to the Aromatic Ring

In the alkylation of benzene with an olefin like dodecene, the position of the alkyl chain attachment to the benzene ring is a critical factor that determines the properties of the final product. The goal is often to produce linear alkylbenzenes (LABs), where the phenyl group is attached to one of the internal carbon atoms of the dodecyl chain, as these isomers lead to more biodegradable detergents.

The regioselectivity of the alkylation reaction, which dictates the distribution of different phenylalkane isomers, is influenced by the catalyst and reaction conditions. For example, in the alkylation of benzene with 1-dodecene, the desired product is often 2-phenyldodecane (B3050589), as its sulfonate exhibits excellent detergent properties. The use of certain catalysts, such as H-β zeolites, can be tailored to improve the selectivity towards this specific isomer. researchgate.net

The reaction occurs through a carbocation mechanism. The olefin reacts with the acid catalyst to form a secondary carbocation. Benzene then attacks this carbocation, leading to the formation of the alkylated product. The position of the positive charge on the dodecyl chain can shift, leading to a mixture of isomers. Controlling this isomeric distribution is a key challenge in the industrial production of LABs.

Sulfonation Processes and Reaction Kinetics in Aromatic Systems

The second major step in the synthesis of this compound is the sulfonation of the precursor, dodecylbenzene. This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the benzene ring. The choice of sulfonating agent and the control of reaction conditions are crucial for achieving high yields and purity.

Sulfur Trioxide (SO₃) as a Sulfonating Agent: Reaction Pathways and Efficiency

Sulfur trioxide (SO₃) is a highly reactive and efficient sulfonating agent for aromatic compounds like dodecylbenzene. acs.orgnumberanalytics.com The reaction is typically carried out by contacting the dodecylbenzene with vaporized sulfur trioxide, often diluted with an inert gas like dry air or nitrogen to control the highly exothermic reaction and prevent side reactions such as charring. google.com The use of SO₃ offers the advantage of producing a product with a lower content of sodium sulfate (B86663) after neutralization, compared to sulfonation with oleum (B3057394). google.com

The reaction between dodecylbenzene and SO₃ is complex. The primary reaction involves the electrophilic attack of SO₃ on the aromatic ring to form a sulfonic acid. google.com However, side reactions can occur. The reaction is found to be second order with respect to sulfur trioxide, suggesting a mechanism involving two molecules of SO₃. uwindsor.ca

The efficiency of the sulfonation process is influenced by factors such as the ratio of sulfur trioxide to dodecylbenzene, reaction temperature, and contact time. acs.org For example, increasing the excess of sulfur trioxide can lead to a lower percentage of unsulfonated oil but may also result in darker-colored products. acs.org

ParameterEffect on Sulfonation with SO₃Reference
SO₃ to Dodecylbenzene Ratio Increasing the ratio can decrease the amount of unreacted oil but may impact product color. acs.org
Reaction Temperature Needs to be carefully controlled to manage the exothermic nature of the reaction and prevent side reactions. acs.orggoogle.com
Contact Time Shorter contact times are often preferred to minimize the formation of byproducts. acs.org

Utilization of Fuming Sulfuric Acid for Aromatic Sulfonation

Fuming sulfuric acid, also known as oleum, is a solution of sulfur trioxide in concentrated sulfuric acid (H₂S₂O₇). numberanalytics.comlibretexts.org It is another common reagent for the sulfonation of aromatic hydrocarbons. The process typically involves heating the aromatic compound with oleum. google.com For dodecylbenzene, this can involve mixing with 20% oleum at temperatures between 35-50°C for a couple of hours. google.com

The active electrophile in sulfonation with fuming sulfuric acid is believed to be protonated sulfur trioxide (HSO₃⁺) or SO₃ itself, which is present in high concentrations in oleum. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the typical mechanism of electrophilic aromatic substitution.

While effective, the oleum process can result in a higher proportion of sodium sulfate in the final neutralized product compared to the SO₃ process. google.com

Elucidation of Sulfonation Reaction Mechanisms and Selectivity Influencing Factors

The sulfonation of aromatic rings is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The mechanism involves the attack of an electrophile, derived from the sulfonating agent, on the electron-rich benzene ring.

In the case of sulfonation with sulfur trioxide, SO₃ acts as the electrophile due to the significant positive charge on the sulfur atom. libretexts.org The benzene ring attacks the sulfur atom, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. numberanalytics.com This step is typically the rate-determining step. Subsequently, a proton is lost from the ring, restoring aromaticity and forming the sulfonic acid product. masterorganicchemistry.com

When using fuming sulfuric acid, the electrophile is often considered to be protonated sulfur trioxide, HSO₃⁺, which is a very strong electrophile. masterorganicchemistry.com The reaction mechanism follows a similar path of electrophilic attack and subsequent deprotonation.

The selectivity of the sulfonation reaction, meaning the position at which the sulfonic acid group attaches to the aromatic ring, is governed by the directing effects of the substituent already present on the ring. In the case of dodecylbenzene, the alkyl group is an ortho-, para-director. Therefore, sulfonation will predominantly occur at the positions ortho and para to the dodecyl group. Steric hindrance from the bulky dodecyl group generally favors substitution at the para position, leading to the formation of 4-dodecylbenzenesulfonic acid.

The reaction is also known to be reversible, especially at higher temperatures and in the presence of dilute acid. youtube.com This reversibility can be utilized in certain synthetic strategies.

Advanced Functional Applications and Performance Research

Interfacial Science and Surfactancy Phenomena

The amphiphilic nature of 4-dodecan-6-ylbenzenesulfonic acid drives its behavior at interfaces, leading to significant reductions in surface and interfacial tension. This activity is central to its function as a surfactant.

The structure of this compound, with its distinct polar head and nonpolar tail, is key to its ability to lower the surface tension of liquids. chemicalbook.com When introduced into an aqueous environment, the hydrophilic sulfonate (-SO3H) head group is attracted to water molecules, while the hydrophobic alkylbenzene tail is repelled. This forces the molecules to accumulate at the air-water interface, with the hydrophobic tails oriented away from the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing surface tension. The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches its minimum value. For a closely related and widely studied anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), the CMC in water at 25°C is approximately 8.2 mM. wikipedia.org

Illustrative Surface Tension Reduction by a Related Anionic Surfactant

SurfactantCritical Micelle Concentration (CMC)SolventTemperature (°C)
Sodium Dodecyl Sulfate (SDS)8.2 mMWater25
Data for illustrative purposes for a related surfactant. wikipedia.org

Emulsification is a critical function of surfactants like this compound, enabling the stable mixing of immiscible liquids such as oil and water. chemicalbook.comreformchem.com The surfactant molecules position themselves at the oil-water interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads remaining in the aqueous phase. This creates a protective barrier around the oil droplets, preventing them from coalescing. The stability of the resulting emulsion is influenced by several factors, including the concentration of the surfactant, the pH of the system, and the presence of electrolytes. The electrostatic repulsion between the negatively charged sulfonate head groups of the adsorbed surfactant molecules contributes significantly to the stability of the emulsion by preventing droplet aggregation.

Above the critical micelle concentration (CMC), surfactant molecules in the bulk solution self-assemble into spherical structures known as micelles. wikipedia.org In an aqueous solution, the hydrophobic tails of this compound would form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic sulfonate head groups would form the outer shell, interacting with the surrounding water molecules. The number of surfactant molecules in a micelle is known as the aggregation number. For sodium dodecyl sulfate (SDS) at its CMC, the aggregation number is typically around 62. wikipedia.org The formation of micelles is a dynamic process, with individual surfactant molecules constantly exchanging between the micelle and the bulk solution. The structure and size of these micelles can be characterized using techniques such as light scattering, small-angle neutron scattering (SANS), and fluorescence spectroscopy. nih.gov

Typical Micellar Properties of a Related Anionic Surfactant

PropertyValueSurfactant
Aggregation Number~62Sodium Dodecyl Sulfate (SDS)
Micelle Ionization Fraction (α)~0.3Sodium Dodecyl Sulfate (SDS)
Data for illustrative purposes for a related surfactant. wikipedia.org

Catalysis and Polymerization Research

The surfactant properties of this compound and its derivatives make them valuable in various catalytic and polymerization processes, where they can act as stabilizers and dispersing agents.

In certain chemical reactions, alkylbenzenesulfonic acids can act as stabilizers for catalytic species. For instance, an improvement in the stability of the fungicide triforine (B1681575) in liquid emulsions was achieved by using alkylbenzenesulfonic acids, with n-dodecylbenzenesulfonic acid being a preferred option. nih.gov The surfactant molecules can form aggregates around the catalyst, preventing its deactivation or precipitation from the reaction medium. This stabilization can lead to improved catalyst performance and longevity.

In emulsion polymerization, surfactants are crucial for dispersing water-insoluble monomers in the aqueous phase, allowing for the formation of a stable latex. acs.orgforeverest.net Dodecylbenzenesulfonic acid and other linear alkylbenzene sulfonates are used as emulsifiers in these processes. heraproject.com They facilitate the nucleation of polymer particles and stabilize the growing particles, preventing coagulation. acs.org The use of reactive surfactants, which can copolymerize with the monomers, is an advanced approach to permanently bind the surfactant to the polymer particles, thereby enhancing the properties of the final product, such as water resistance. paint.orgacs.orgindoramaventures.com

Example of Monomers Used in Emulsion Polymerization with Surfactants

MonomerAbbreviation
Styrene-
Butyl AcrylateBA
Methyl MethacrylateMMA
Vinyl AcetateVAc
Monomers commonly used in emulsion polymerization where surfactants like dodecylbenzenesulfonic acid are employed. acs.orgforeverest.netacs.org

Influence on Nanomaterial Synthesis and Morphological Control

This compound, a representative of dodecylbenzenesulfonic acid (DBSA), plays a significant role as a surfactant in the bottom-up synthesis of nanomaterials. Its amphiphilic nature, possessing both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate head, allows it to function as a template and stabilizer in controlling the size, shape, and dispersion of nanoparticles.

Research has demonstrated the efficacy of DBSA in guiding the formation of various nanostructures. In the synthesis of barium sulfate (BaSO₄) nanoparticles via a precipitation method, DBSA was used to modify the particle surface. worldscientific.com The results indicated that the presence of DBSA was crucial in controlling the particle size and morphology, yielding spherical BaSO₄ nanoparticles with an average diameter of approximately 46 nm. worldscientific.com The DBSA molecules form a thin layer on the surface of the BaSO₄ particles, which effectively modifies the surface properties and prevents agglomeration, leading to good dispersion. worldscientific.com

Similarly, DBSA has been employed in the emulsion polymerization of conductive polymers to create nanoparticles with controlled characteristics. In the preparation of polypyrrole nanoparticles, DBSA was part of a mixed surfactant system that controlled the surface charge, shape, and size of the resulting particles. ijcmas.com The concentration of the surfactant was a key factor in manipulating these properties. ijcmas.com Furthermore, DBSA has been used as a dopant for polyaniline to create core-shell nanocomposites with γ-alumina (γ-Al₂O₃) nanoparticles. mdpi.com In this process, γ-Al₂O₃ nanoparticles were effectively coated with the DBSA-doped polyaniline, with the thickness of the conductive polymer shell being dependent on the initial ratio of reactants. mdpi.com

The primary function of surfactants like DBSA in nanoparticle synthesis is to act as a dispersion agent, preventing the coalescence of newly formed particles. ijcmas.com By adsorbing onto the particle surface, the surfactant assemblies can act as nano-reactors, templating the synthesis and ensuring the formation of well-dispersed, stable nanoparticles with defined morphologies. ijcmas.com

Table 1: Influence of Dodecylbenzenesulfonic Acid (DBSA) on Nanomaterial Synthesis

Nanomaterial Role of DBSA Observed Outcome Reference
Barium Sulfate (BaSO₄) Surface modifier Controlled particle size to ~46 nm, spherical morphology, good dispersion. worldscientific.com
Polypyrrole (PPy) Mixed surfactant system component Controlled surface charge, shape, and size of nanoparticles. ijcmas.com
Polyaniline/γ-Alumina (PANDB/γ-Al₂O₃) Dopant and coating agent Formation of a core-shell structure with a conductive polymer layer. mdpi.com
Carbon Nanofluid Surfactant/Dispersant Improved dispersion of carbon nanoparticles in water-based nanofluids. researchgate.net

Specialized Industrial Process Enhancements

Performance Optimization in Cleaning Agent Formulations

This compound and its salts are foundational components in the formulation of a wide array of cleaning agents for both household and industrial applications. chemicalbook.com Its widespread use stems from its excellent performance as an anionic surfactant, providing highly effective dispersing, emulsifying, wetting, and foaming properties. pcc.eu When neutralized, the resulting sulfonate salts are key active ingredients in liquid and powder detergents, industrial cleaners, and degreasing formulations. pcc.eusilverfernchemical.com

The performance of cleaning agents is optimized by the ability of this compound to reduce the surface tension of water. This allows the cleaning solution to wet surfaces more effectively and penetrate into soils. Its amphiphilic structure enables it to emulsify oils and fats, lifting them from a surface and dispersing them into the wash water to prevent redeposition. chemicalbook.comreformchem.com It is particularly effective in removing grease, dirt, and oil, making it a fundamental ingredient in heavy-duty laundry detergents, automotive cleaners, and metal surface treatments. silverfernchemical.com

Due to its stability and effectiveness in alkaline media, it is also suitable for producing strong alkaline cleaning agents used in industrial settings. pcc.eu

Table 2: Functional Properties in Cleaning Formulations

Property Function Application Benefit References
Surfactant Reduces surface tension of liquids. Enhances cleaning power and soil removal. chemicalbook.com
Emulsifier Stabilizes mixtures of oil and water. Lifts and suspends greasy, oily soils. pcc.eusilverfernchemical.com
Dispersant Prevents soil from re-depositing on surfaces. Improves cleaning efficiency. pcc.eu
Wetting Agent Allows solutions to spread more easily across surfaces. Ensures thorough contact between cleaner and soil. pcc.eu

Functionality in Oilfield Chemical Applications for Enhanced Resource Recovery

By lowering the oil-water IFT, the surfactant helps to mobilize residual oil trapped in the porous rock by capillary forces. mdpi.com DBSA-based surfactants can be highly effective in this role. researchgate.net Furthermore, many carbonate and sandstone reservoirs are initially oil-wet, which hinders oil displacement by water. Anionic surfactants like DBSA can adsorb onto the rock surface, altering its wettability towards a more water-wet state, which facilitates the release of oil from the rock surface. nih.gov

DBSA also functions as an asphaltene dispersant. acs.org Asphaltenes are complex hydrocarbon molecules in crude oil that can precipitate and deposit in the reservoir, wellbore, and production facilities, leading to blockages and reduced production. DBSA is injected to inhibit this deposition by keeping the asphaltene particles dispersed within the crude oil, thereby alleviating fouling issues. researchgate.netacs.org Research has shown that multifunctional surfactants derived from sodium dodecylbenzene sulfonate (SDBS) exhibit excellent ability to reduce oil-water interfacial tension and can improve oil displacement efficiency significantly, with one study reporting an efficiency of 25% for an optimized derivative. mdpi.com

Integration into Agricultural Formulations for Improved Adhesion Properties

While direct studies on the adhesion properties of this compound in agricultural contexts are specific, the well-established functions of DBSA as a surfactant, wetting agent, and emulsifier are integral to improving the efficacy of agricultural formulations like pesticides. silverfernchemical.comontosight.ai The performance of a pesticide is highly dependent on its ability to adhere to and spread across the surface of a leaf or pest.

When incorporated into a pesticide formulation, DBSA acts as a wetting agent, reducing the surface tension of the spray droplets. pcc.eu This prevents droplets from beading up and rolling off waxy leaf surfaces, instead promoting the spreading of the active ingredient over a larger surface area. This improved coverage inherently leads to better contact and adhesion. As an emulsifier, it allows for the stable mixing of oil-based active ingredients with water, which is crucial for sprayable formulations. ontosight.ai

Beyond its role in pesticide formulations, DBSA has also been noted for its application as a soil conditioner. chemicalbook.com In this capacity, it can help improve the soil structure, which may enhance nutrient availability and contribute to more sustainable agricultural practices. chemicalbook.com

Role as a Process Regulator in Chemical Manufacturing and Coating Industries

Dodecylbenzenesulfonic acid (DBSA) serves as a versatile process regulator and functional additive in various chemical manufacturing sectors, including the production of polymers, paints, and coatings. pcc.euontosight.ai Its utility as a primary emulsifier is leveraged in emulsion polymerization processes, such as the synthesis of latex, where it helps to stabilize the formulation. silverfernchemical.com

In the paint and coating industry, DBSA and its salts are used as additives to improve the physical properties and application of the final product. ontosight.ai They function as wetting and dispersing agents, ensuring the uniform distribution of pigments and other solid components within the coating mixture. This leads to enhanced stability and uniformity of the paint. ontosight.ai

Furthermore, DBSA acts as a catalyst, specifically a curing catalyst, for certain types of resins used in coatings. echemi.com It is approved for use with urea-formaldehyde and triazine-formaldehyde resins that form the basic polymer structure in some food-contact coatings. echemi.comnih.gov In this role, the acid accelerates the cross-linking reactions that cure the resin, transforming it from a liquid to a durable solid film. DBSA is also used more broadly to regulate the pH of various chemical formulations. pcc.eu

Table 3: Applications of DBSA in Manufacturing and Coatings

Industry Sector Role of DBSA Specific Function References
Polymer Manufacturing Emulsifier Stabilizes latex formulations during emulsion polymerization. silverfernchemical.com
Paint & Coating Manufacturing Additive, Dispersing Agent Ensures uniform pigment distribution, enhances mixture stability. pcc.euontosight.ai
Coating Formulations Curing Catalyst Accelerates curing of urea-formaldehyde and triazine-formaldehyde resins. echemi.comnih.gov
General Chemical Manufacturing pH Regulator, Process Aid Adjusts acidity of formulations, aids in processing. pcc.euontosight.ai

Dispersing Capabilities for the Management of Scale and Solid Deposits

The inherent dispersing capabilities of this compound are applied to the management of scale and other solid deposits in various industrial processes. pcc.eu Its effectiveness is particularly notable in oilfield operations, where the precipitation and deposition of organic solids like asphaltenes can cause significant operational problems. acs.org

DBSA is used as an asphaltene dispersant to prevent these heavy organic molecules from aggregating and depositing on the inner walls of pipelines, reactors, and other equipment. researchgate.netacs.org By keeping these potential foulants suspended in the hydrocarbon stream, it maintains flow and operational efficiency.

A patent for a dispersant composition designed to remove scales and solid deposits highlights the use of a dodecyl benzene (B151609) sulfonated isopropyl ammonium (B1175870) salt, a derivative of DBSA. researchgate.net This formulation, when mixed with diesel and an ionic liquid, creates a homogenous solution effective at dispersing and removing existing solid deposits, thereby cleaning fouled reactors and catalyst beds. researchgate.net The excellent dispersing properties also make its salts, such as sodium dodecylbenzenesulfonate, effective calcium soap dispersing agents, which is valuable in cleaning applications to prevent the formation of soap scum. silverfernchemical.com

Contributions to Pulp and Paper De-inking Technologies and Leather Degreasing Processes

This compound, a member of the broader class of alkylbenzene sulfonates, is recognized for its surfactant properties, which are leveraged in various industrial applications. Its contributions to pulp and paper de-inking and leather degreasing processes are primarily due to its ability to reduce surface tension and emulsify non-polar substances like ink and fats. While specific research focusing exclusively on the 4-dodecan-6-yl isomer is limited in publicly available literature, extensive studies on closely related compounds, such as sodium dodecylbenzene sulfonate (a C12 alkylbenzene sulfonate), provide significant insights into its functional performance in these applications.

Pulp and Paper De-inking Technologies

In the recycling of paper, de-inking is a critical step to remove printing ink from the paper fibers. Anionic surfactants like alkylbenzene sulfonates play a crucial role in this process, particularly in the flotation de-inking method. The mechanism involves the surfactant adsorbing onto the ink particles, making them hydrophobic, and facilitating their attachment to air bubbles, which then rise to the surface as foam and are removed.

A comparative study on the effectiveness of different surfactants in the de-inking of old newspaper (ONP) highlighted the performance of sodium dodecylbenzene sulfonate. The research demonstrated that this surfactant was highly efficient in improving both the optical and physical properties of the recycled paper. ijrte.org

Key findings from the research on the performance of sodium dodecylbenzene sulfonate in de-inking are summarized below:

Table 1: Performance of Sodium Dodecylbenzene Sulfonate in Paper De-inking

PropertyPerformance IndicatorObservation
Optical PropertiesBrightness (% ISO)Significantly increased brightness of the hand sheets compared to other surfactants. ijrte.org
Physical Strength PropertiesTensile StrengthMaximum tensile strength observed in recycled paper treated with sodium dodecylbenzene sulfonate. ijrte.org
Bursting StrengthHighest bursting strength, indicating better fiber-to-fiber bonding due to efficient ink removal. ijrte.org
Tear Strength & Double FoldingMaximum values achieved, suggesting improved fiber integrity. ijrte.org

The improved physical properties are attributed to the efficient removal of ink particles, which otherwise weaken the interfiber bonds. ijrte.org The hydrophobic nature of the ink particles in the froth allows for their effective separation. ijrte.org

Leather Degreasing Processes

In the leather industry, degreasing is a vital step to remove natural fats and oils from hides and skins. This process is essential for the uniform penetration of tanning agents and dyes, ultimately affecting the quality of the final leather product. Anionic surfactants, including alkylbenzene sulfonates, are key components of degreasing formulations. sancolo.com They work by emulsifying the fats and oils, allowing them to be washed away.

Alkylbenzene sulfonates are often used in combination with non-ionic surfactants in leather degreasing agents to achieve optimal performance. sancolo.com These formulations are designed to be effective across different pH ranges and types of leather, such as pigskin, cowhide, and sheepskin. cleaninginstitute.org The use of these surfactants helps in achieving a thorough cleaning without adversely affecting the chemical and physical properties of the leather itself. cleaninginstitute.org

Environmental Fate, Biodegradation Pathways, and Remediation Studies

Biodegradation Kinetics and Molecular Pathways

The breakdown of 4-dodecan-6-ylbenzenesulfonic acid in the environment is primarily a biological process driven by microbial activity. The rate and efficiency of this biodegradation are influenced by several factors, including the availability of oxygen and the specific isomeric structure of the molecule.

Under aerobic conditions, such as those found in the activated sludge process of wastewater treatment plants and in surface waters, linear alkylbenzene sulfonates are readily biodegradable. tandfonline.com The half-life of LAS in the environment can vary depending on the specific conditions of the environmental compartment. For instance, in river water, the half-life has been observed to be as short as 1.4 days, and even quicker in the presence of sediments at 0.7 days. tandfonline.com In agricultural soils amended with sewage sludge, the half-life for the primary biodegradation of LAS has been reported to be in the range of 7 to 22 days. cleaninginstitute.org More specifically, studies on the ultimate biodegradation (mineralization to CO2) of the benzene (B151609) ring of various LAS homologues (C10-C14) in sludge-amended soils have determined half-lives ranging from 18 to 26 days. researchgate.net

Table 1: Aerobic Biodegradation Half-life of Linear Alkylbenzene Sulfonates (LAS)

The position of the benzene ring on the linear alkyl chain significantly affects the rate of biodegradation. Research has shown that external isomers of LAS, where the phenyl group is attached closer to the end of the alkyl chain (e.g., 2-phenyl or 3-phenyl isomers), are biodegraded more rapidly than internal isomers. cleaninginstitute.org this compound, with the benzene ring attached at the 6th carbon of the dodecane (B42187) chain, is an internal isomer. Consequently, it is expected to exhibit a slower biodegradation rate compared to its external isomer counterparts. This phenomenon, known as the "distance principle," is a key factor in the persistence of specific LAS isomers in the environment.

The microbial degradation of linear alkylbenzene sulfonates initiates with an attack on the alkyl chain. tandfonline.com The primary mechanism is ω-oxidation (omega-oxidation) at the terminal methyl group of the alkyl chain, followed by β-oxidation (beta-oxidation), which sequentially shortens the chain. acs.orgnih.govnih.gov This process leads to the formation of a series of shorter-chain sulfophenyl carboxylates (SPCs). acs.orgnih.gov In addition to ω- and β-oxidation, α-oxidation (alpha-oxidation) has also been identified as a degradation pathway. nih.gov The biodegradation of sodium dodecyl benzene sulfonate (SDBS) in constructed wetland-microbial fuel cell systems has been shown to proceed through alkyl chain degradation, desulfonation, and subsequent benzene ring cleavage, involving ω, β, and/or α-oxidations. nih.gov

Environmental Occurrence and Distribution Investigations

The widespread use of LAS in cleaning products results in their continuous release into wastewater systems. Their subsequent fate is a combination of degradation, sorption to solids, and transport through various environmental compartments.

Linear alkylbenzene sulfonates are consistently detected in wastewater and the environment. Influent concentrations at sewage treatment plants (STPs) typically range from 1.8 to 9.1 mg/L. industrialchemicals.gov.au Modern STPs with activated sludge processes are highly effective at removing LAS, with effluent concentrations generally in the range of 0.008 to 0.27 mg/L. industrialchemicals.gov.auheraproject.com However, under anaerobic conditions, such as those in sludge digesters, LAS is resistant to degradation. nih.gov This leads to its accumulation in sewage sludge, with a median concentration of around 5.6 g/kg dry weight in anaerobic sludge. heraproject.com When this sludge is applied to agricultural land, LAS is introduced into the soil, with initial concentrations in the range of <0.2 to 66.4 mg/kg, which then decrease due to aerobic biodegradation. cleaninginstitute.org In freshwater sediments, LAS concentrations typically range from less than 1 mg/kg to a maximum of 5.3 mg/kg dry weight. heraproject.com Studies have successfully identified and quantified individual isomers, including those of C12-LAS, in environmental samples from wastewater treatment plants. nih.govresearchgate.net

Table 2: Typical Concentrations of Linear Alkylbenzene Sulfonates (LAS) in Various Environmental Compartments

The migration and transformation of this compound in the environment are governed by its physicochemical properties and the characteristics of the surrounding medium. In aquatic systems, LAS can be transported in the water column or partition to sediment. Sorption to sediment particles is a significant process, influenced by factors such as the organic carbon content of the sediment, pH, and the concentration of divalent cations like Ca2+. acs.org

The primary transformation pathway for LAS in the environment is biodegradation. As previously mentioned, this begins with the oxidation of the alkyl chain to form various sulfophenyl carboxylic acids (SPCs). nih.gov These intermediate products are generally more water-soluble and less sorptive than the parent LAS compounds. acs.org Under aerobic conditions, the degradation process can continue until the complete mineralization of the compound to carbon dioxide, water, and sulfate (B86663). nih.gov

In anaerobic environments like sewage sludge digesters and deeper sediment layers, the biodegradation of LAS is significantly inhibited. tandfonline.comnih.gov This leads to its persistence and accumulation in these compartments. However, if sludge containing LAS is applied to agricultural soils, the re-introduction of aerobic conditions allows for rapid biodegradation to resume. cleaninginstitute.orgheraproject.com The transformation of LAS in these scenarios prevents long-term accumulation in the soil environment. cleaninginstitute.org

Advanced Analytical and Spectroscopic Characterization Techniques

Mass Spectrometry for Structural Elucidation and Isomeric Differentiation

Mass spectrometry stands as a cornerstone for the molecular weight determination and structural analysis of 4-dodecan-6-ylbenzenesulfonic acid. Its high sensitivity and specificity make it an indispensable tool.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the case of linear alkylbenzene sulfonates (LAS) like this compound, collision-induced dissociation (CID) in negative ion mode provides characteristic fragmentation patterns that are crucial for structural confirmation. researchgate.netacs.org

The precursor ion for C12-LAS, including this compound, is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 325.1916. Upon CID, a primary fragmentation pathway involves the cleavage of the C-C bond at the benzylic position, leading to the formation of a stable benzenesulfonate (B1194179) fragment. A key diagnostic ion observed for LAS is the ethylene-substituted benzenesulfonate ion at m/z 183. researchgate.netacs.org This ion is formed through a rearrangement process. Subsequent fragmentation of the m/z 183 ion results in the loss of sulfur dioxide (SO₂), yielding an intense signal at m/z 119, which corresponds to an ethylene-substituted phenoxide ion. researchgate.netacs.org

Another significant fragmentation pathway for LAS involves the loss of the entire alkyl chain, resulting in the formation of the benzenesulfonate anion at m/z 157. The specific position of the phenyl group on the dodecyl chain in this compound influences the relative abundances of fragment ions resulting from cleavages along the alkyl chain, although detailed spectra for this specific isomer are not commonly published. However, the general fragmentation patterns provide a clear signature for the LAS class of compounds.

Table 1: Characteristic MS/MS Fragmentation of C12-Alkylbenzene Sulfonates

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
325.19183.01Ethylene-substituted benzenesulfonate ion
325.19157.00Benzenesulfonate anion
183.01119.05Ethylene-substituted phenoxide ion

This table is generated based on typical fragmentation patterns for C12-LAS and may be representative for this compound.

Kendrick Mass Defect (KMD) analysis is a powerful data visualization technique used to identify homologous series of compounds within complex mixtures analyzed by high-resolution mass spectrometry (HRMS). acs.orgwikipedia.orgnih.gov A homologous series is a group of compounds that differ by a repeating chemical unit, such as a methylene (B1212753) group (-CH₂-).

In KMD analysis, the mass of the repeating unit (e.g., CH₂) is set to a nominal integer value (e.g., 14 Da). wikipedia.org The Kendrick mass is then calculated by multiplying the IUPAC mass by a factor of (14.00000 / 14.01565). nih.gov The Kendrick mass defect is the difference between the Kendrick mass and the nominal Kendrick mass. When plotting the Kendrick mass defect against the nominal Kendrick mass, compounds belonging to the same homologous series will align on a horizontal line, each point separated by 14 Da on the x-axis. wikipedia.org

For a sample containing this compound, KMD analysis would facilitate the rapid identification of other LAS homologs that differ in the length of their alkyl chains (e.g., C10, C11, C13, C14-LAS). This is particularly useful in the analysis of commercial LAS products, which are typically complex mixtures of various homologs and isomers. nih.gov This method simplifies complex mass spectra and allows for the straightforward visualization and identification of related compounds. acs.orgnih.gov

Chromatographic Separations for Compound Purity and Isomer Resolution

Chromatographic techniques are essential for separating this compound from impurities and for resolving its various positional isomers. High-performance liquid chromatography (HPLC) is the most commonly employed method for this purpose.

The separation of LAS isomers, where the phenyl group is attached at different positions along the alkyl chain, presents a significant analytical challenge. shodex.com Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of LAS. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the different LAS isomers is influenced by their hydrophobicity, which in turn is affected by the position of the sulfophenyl group.

Specialized HPLC columns, such as those with polymer-based stationary phases like RSpak DE-213, have been shown to be effective in separating LAS homologs without resolving the positional isomers, which can be advantageous for quantifying the total amount of each homolog. shodex.com Conversely, for the specific resolution of positional isomers like this compound from other dodecylbenzene (B1670861) sulfonate isomers (e.g., 2-phenyl, 3-phenyl, 5-phenyl), highly efficient columns with specific selectivities are required. The use of different organic modifiers and additives in the mobile phase can also enhance the separation of these closely related isomers. google.com Gas chromatography (GC) can also be used for the analysis of LAS isomers, but it typically requires derivatization of the sulfonic acid group to a more volatile form, such as a methyl ester. researchgate.netnih.gov

Spectroscopic Methods for Molecular Structure Confirmation (e.g., Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

In addition to mass spectrometry, other spectroscopic techniques are vital for the unambiguous confirmation of the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. Strong absorptions in the regions of 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group (-SO₃H), respectively. A band around 690-900 cm⁻¹ would correspond to the out-of-plane C-H bending of the substituted benzene (B151609) ring, with the exact position helping to confirm the substitution pattern. The presence of the long alkyl chain would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals. The aromatic protons on the benzene ring would appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The methine proton attached to the carbon bearing the phenyl group (at the 6-position of the dodecyl chain) would appear as a multiplet further upfield. The numerous methylene (-CH₂) and methyl (-CH₃) protons of the dodecyl chain would resonate in the upfield region, generally between 0.8 and 1.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the structure. The aromatic carbons would resonate in the range of 120-150 ppm, with the carbon attached to the sulfonate group being the most downfield. The carbon atom of the alkyl chain attached to the benzene ring would also have a characteristic chemical shift. The other carbons of the dodecyl chain would appear in the upfield region of the spectrum. The specific chemical shifts of the aliphatic carbons can help to confirm the attachment point of the phenyl ring to the dodecyl chain. Although specific spectral data for this compound is not readily available in public databases, the expected chemical shift ranges for similar structures are well-established. chemicalbook.comchemicalbook.comspectrabase.com

Theoretical Investigations and Computational Chemistry of 4 Dodecan 6 Ylbenzenesulfonic Acid

Computational Analysis of Molecular Conformation and Dynamics

Molecular dynamics (MD) simulations are a primary tool for investigating the conformation and dynamic behavior of surfactant molecules like 4-dodecan-6-ylbenzenesulfonic acid. nih.govresearchgate.net These simulations model the movements of atoms over time, governed by a set of parameters known as a force field (e.g., CHARMM, GAFF), which defines the potential energy of the system. nih.govrsc.org

In an aqueous environment, MD simulations show that the hydrophobic alkyl tail tends to adopt conformations that minimize its contact with water, a driving force for aggregation and adsorption at interfaces. nih.gov The dynamics of the molecule, including its translational and rotational diffusion, can be quantified. researchgate.net For instance, the lateral diffusion of LAS molecules in a liquid crystalline phase is comparable to that of phospholipids (B1166683) in a bilayer, though this mobility is significantly reduced in more ordered gel or crystal phases. researchgate.net

Table 1: Representative Output from a Hypothetical Molecular Dynamics Simulation of this compound in Water

ParameterPredicted ValueDescription
Radius of Gyration (Rg) 4.5 - 5.5 ÅA measure of the molecule's compactness. The value fluctuates as the alkyl chain changes conformation.
End-to-End Distance (Alkyl Chain) 8.0 - 12.0 ÅThe distance between the first and last carbon of the dodecyl chain, indicating its degree of extension.
Solvent Accessible Surface Area (SASA) 450 - 500 ŲThe surface area of the molecule exposed to the solvent, with the hydrophobic tail contributing significantly.
Diffusion Coefficient ~1 x 10⁻⁶ cm²/sRepresents the translational mobility of a single surfactant molecule in dilute aqueous solution. youtube.com

Note: The values in this table are illustrative and represent typical outputs derived from MD simulations of similar C12-LAS isomers. Actual values would require specific simulation of this compound.

Elucidation of Structure-Function Relationships through Theoretical Modeling

Theoretical modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), establishes mathematical correlations between molecular structure and function or activity. nih.gov For LAS surfactants, QSAR models have been successfully developed to predict properties like aquatic toxicity and biodegradability based on structural descriptors. nih.govnih.gov

The key structural variables for a LAS molecule like this compound are the length of its alkyl chain and the attachment position of the phenylsulfonate group. nih.gov The "distance principle" in LAS biodegradation, for example, posits that degradation initiates at the terminal methyl groups of the alkyl chain and proceeds inward. The position of the phenyl ring creates a barrier to this process. A QSAR study on LAS biodegradation found that the relative rate constants could be linearly correlated with a descriptor based on the carbon numbers of the longer and shorter alkyl chain segments relative to the phenyl group. nih.gov

For this compound, the phenyl group is attached at the 6th position of a 12-carbon chain, resulting in a 5-carbon chain on one side and a 6-carbon chain on the other. This near-central attachment influences its packing efficiency at interfaces and its critical micelle concentration (CMC) compared to isomers where the phenyl group is closer to the end of the chain (e.g., 2-phenyldodecane (B3050589) sulfonate). wikipedia.org

Table 2: Structure-Function Correlation for LAS Isomers Based on Theoretical Models

Structural ParameterInfluence on FunctionRelevance to this compound
Alkyl Chain Length Longer chains increase hydrophobicity, generally lowering the CMC and increasing surface activity, but decreasing water solubility. nih.govindustrialchemicals.gov.auThe C12 chain provides a balance of solubility and surface activity common in commercial detergents. heraproject.com
Phenyl Group Position Isomers with the phenyl group near the center of the chain (like the 6-yl position) tend to have higher CMC values and Krafft points compared to those with the phenyl group near the end (e.g., 2-yl position). wikipedia.orgIts central phenyl group placement suggests moderate solubility and specific packing properties at interfaces.
Biodegradation Rate Descriptor A composite descriptor, [(0.5 + L⁻¹)⁻¹² + (0.5 + S⁻¹)⁻¹²]¹/², where L and S are the long and short chain lengths from the phenyl group, correlates with degradation rates. nih.govWith L=6 and S=5, its predicted biodegradation rate would be intermediate among C12-LAS isomers.

Computational Predictions of Reactivity and Interfacial Behavior

Quantum mechanics (QM) calculations are employed to study the electronic structure and chemical reactivity of molecules. nih.gov For this compound, QM methods like Density Functional Theory (DFT) can predict the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information is vital for understanding how the molecule interacts with other species, including water, counter-ions (like Na⁺), and other surfactant molecules. QM calculations on the related sodium dodecylbenzenesulfonate (SDBS) have shown that the Na⁺ counter-ion tends to interact with two of the three sulfonate oxygen atoms. nih.gov

The interfacial behavior of surfactants is a primary area of computational investigation. MD simulations are used extensively to model the adsorption of LAS molecules at air-water or oil-water interfaces. nih.govrsc.org These simulations reveal that upon moving from the bulk solution to the interface, surfactant molecules aggregate and adopt a preferred orientation, with the hydrophilic sulfonate headgroup anchored in the water and the hydrophobic alkylbenzene tail pointing towards the non-polar phase (air or oil). nih.gov This alignment is the fundamental mechanism by which surfactants reduce surface and interfacial tension. rsc.org

Simulations show that the formation of favorable hydrophobic interactions among the alkyl chains is the main driving force for this interfacial adsorption. nih.gov The surface tension of a system can be computed directly from MD simulations, and studies on various LAS isomers have shown that this property is related to both the length and the degree of branching of the alkyl tails. nih.gov

Table 3: Predicted Interfacial and Reactivity Properties from Computational Models

PropertyComputational MethodPredicted Characteristic for this compound
Electrostatic Potential Quantum Mechanics (DFT)High negative potential localized on the sulfonate (SO₃⁻) group, indicating its role as the hydrophilic head.
HOMO-LUMO Gap Quantum Mechanics (DFT)A relatively large energy gap, indicative of the molecule's general chemical stability. Reactivity sites are the aromatic ring and sulfonate group.
Surface Tension (γ) Molecular Dynamics (MD)Will significantly reduce the surface tension of water. The exact value depends on surface concentration, but it will be comparable to other C12-LAS isomers. nih.gov
Area per Molecule at Interface Molecular Dynamics (MD)Estimated to be in the range of 43-65 Ų at the critical micelle concentration, influenced by the packing constraints of the centrally-located phenyl group. nih.gov

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